Cas no 2092047-26-0 (1H-Indole-3-propanamine, α,6-dimethyl-, (αS)-)

1H-Indole-3-propanamine, α,6-dimethyl-, (αS)- is a chiral indole derivative characterized by its stereospecific α-methyl substitution and 6-methyl modification on the indole core. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of bioactive molecules, owing to its rigid indole scaffold and stereochemical precision. The (αS)-configuration ensures enantioselectivity in reactions, making it suitable for asymmetric synthesis applications. Its structural features are advantageous in medicinal chemistry, where it may be utilized to explore receptor-binding interactions or as a precursor for pharmacologically active compounds. The compound’s purity and defined stereochemistry are critical for reproducible research outcomes.
1H-Indole-3-propanamine, α,6-dimethyl-, (αS)- structure
2092047-26-0 structure
Product name:1H-Indole-3-propanamine, α,6-dimethyl-, (αS)-
CAS No:2092047-26-0
MF:C13H18N2
MW:202.295423030853
CID:5266614

1H-Indole-3-propanamine, α,6-dimethyl-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-propanamine, α,6-dimethyl-, (αS)-
    • Inchi: 1S/C13H18N2/c1-9-3-6-12-11(5-4-10(2)14)8-15-13(12)7-9/h3,6-8,10,15H,4-5,14H2,1-2H3/t10-/m0/s1
    • InChI Key: XNCUFFVMPRTJRD-JTQLQIEISA-N
    • SMILES: C(C1=CNC2=CC(C)=CC=C12)C[C@@H](N)C

1H-Indole-3-propanamine, α,6-dimethyl-, (αS)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-362546-2.5g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
2.5g
$3080.0 2025-03-18
Enamine
EN300-362546-0.5g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
0.5g
$1509.0 2025-03-18
Enamine
EN300-362546-1.0g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
1.0g
$1572.0 2025-03-18
Enamine
EN300-362546-10.0g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
10.0g
$6758.0 2025-03-18
Enamine
EN300-362546-0.1g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
0.1g
$1384.0 2025-03-18
Enamine
EN300-362546-5.0g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
5.0g
$4557.0 2025-03-18
Enamine
EN300-362546-0.25g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
0.25g
$1447.0 2025-03-18
Enamine
EN300-362546-0.05g
(2S)-4-(6-methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95.0%
0.05g
$1320.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01028506-1g
(2S)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine
2092047-26-0 95%
1g
¥7840.0 2023-03-19

Additional information on 1H-Indole-3-propanamine, α,6-dimethyl-, (αS)-

Introduction to 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) and Its Significance in Modern Chemical Biology

1H-Indole-3-propanamine, α,6-dimethyl-, (αS) (CAS No. 2092047-26-0) is a structurally intriguing compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole core and unique substitution pattern, represents a promising candidate for further exploration in drug discovery and therapeutic development. The specific stereochemistry denoted by (αS) underscores the importance of chiral purity in biological activity, making this compound a subject of intense interest for medicinal chemists.

The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from indole have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of a propylamine side chain and dimethyl substitutions at the α and 6 positions introduces additional functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This structural complexity makes 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) a versatile building block for the synthesis of novel bioactive molecules.

In recent years, there has been a surge in research focused on the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. The stereochemistry of 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) plays a crucial role in determining its biological efficacy. Studies have shown that enantiomeric excess can significantly influence the binding affinity and metabolic stability of drug candidates. The (αS) configuration suggests that this compound may exhibit unique interactions with biological targets, which could be exploited for therapeutic purposes.

The synthesis of 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) involves multi-step organic transformations that require precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted strategies, are employed to construct the desired stereocenter. These synthetic approaches not only highlight the synthetic challenge but also showcase the ingenuity of modern organic chemistry in producing complex molecules with high precision.

One of the most compelling aspects of 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) is its potential as a precursor for more sophisticated drug candidates. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications at the indole ring or the propylamine side chain can lead to compounds with improved solubility, bioavailability, or target specificity. Such derivatives are being explored for their efficacy in treating various diseases, including neurological disorders and cancer.

The biological activity of 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) has been investigated in several preclinical studies. These studies have revealed that the compound exhibits promising interactions with key biological pathways relevant to human health. For example, it has been shown to modulate neurotransmitter receptors and enzyme activities that are implicated in mood regulation and pain perception. Such findings underscore the therapeutic potential of this molecule and its derivatives.

The role of computational chemistry in understanding the behavior of 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into the binding mechanisms and help guide the design of more effective drug candidates. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and reduce the time-to-market for new therapies.

The future prospects for 1H-Indole-3-propanamine, α,6-dimethyl-, (αS) are vast and exciting. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound for therapeutic purposes. Emerging technologies such as CRISPR gene editing and artificial intelligence-driven drug design are likely to play significant roles in unlocking its full potential. By staying at the forefront of these advancements, scientists can develop innovative treatments that address unmet medical needs.

In conclusion,1H-Indole-3-propanamine, α,6dimethyl, (αS) represents a fascinating molecule with significant implications for chemical biology and pharmaceutical research. Its unique structure, stereochemistry, and biological activity make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound will undoubtedly continue to inspire new discoveriesand contribute to advancements in human health.

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